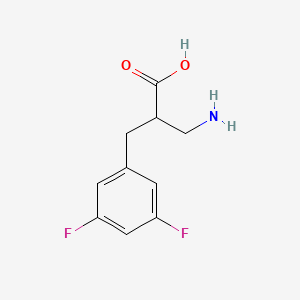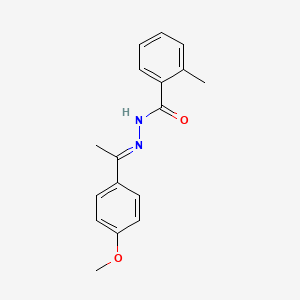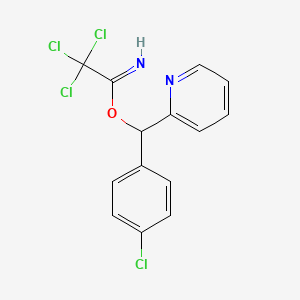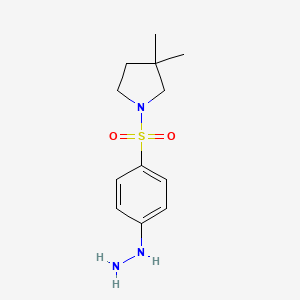
Propanamide, 2-amino-N-(2-pyrazinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide is a chiral compound that belongs to the class of amides It features a pyrazine ring, which is a nitrogen-containing heterocycle, and an amino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazine derivatives and amino acids.
Formation of Intermediate: The pyrazine derivative is reacted with an amino acid derivative under controlled conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction, where the amino group is introduced to form the final product, (S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under optimized conditions.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance the reaction efficiency and yield.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyrazine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and its role in drug design.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: It finds applications in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyrazin-2-ylmethyl)propanamide: Lacks the chiral center present in (S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide.
2-Amino-N-(pyridin-2-ylmethyl)propanamide: Contains a pyridine ring instead of a pyrazine ring.
N-(pyridin-2-yl)amides: Similar amide structure but with different heterocyclic rings.
Uniqueness
(S)-2-Amino-N-(pyrazin-2-ylmethyl)propanamide is unique due to its chiral nature and the presence of a pyrazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1706806-24-7 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
2-amino-N-(pyrazin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C8H12N4O/c1-6(9)8(13)12-5-7-4-10-2-3-11-7/h2-4,6H,5,9H2,1H3,(H,12,13) |
InChI Key |
XORJRRURUSOGQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol;chloride](/img/structure/B14797056.png)
![7-{2-[(5-Hydroxy-benzo[b]thiophene-3-carbonyl)-amino]-6,6-dimethyl-bicyclo[3.1.1]hept-3-yl}-hept-5-enoic acid](/img/structure/B14797061.png)

![5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B14797072.png)
![2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(9R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14797089.png)
![2-amino-3-methyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B14797093.png)
![2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14797097.png)


![methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14797109.png)

![1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14797116.png)


